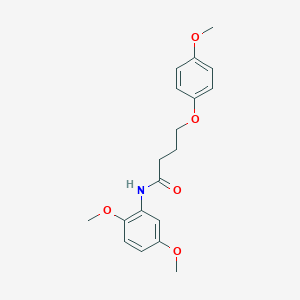![molecular formula C23H25ClN2O B284787 4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)
4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as CPQ and belongs to the class of cyclopenta[c]quinoline derivatives.
Applications De Recherche Scientifique
CPQ has shown potential applications in medical research due to its ability to interact with biological systems. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. CPQ has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to have antitumor activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of CPQ is not fully understood, but it is believed to interact with various biological targets. CPQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. CPQ has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
CPQ has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CPQ has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, CPQ has been shown to decrease the levels of prostaglandin E2, which is involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CPQ has advantages and limitations for lab experiments. CPQ has shown potent biological activity in vitro and in vivo, which makes it a promising compound for medical research. However, CPQ has limited solubility in water, which can make it difficult to use in certain assays. CPQ also has limited stability in solution, which can affect its biological activity over time.
Orientations Futures
There are many future directions for research on CPQ. One direction is to study the structure-activity relationship of CPQ and its derivatives to identify compounds with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of CPQ in vivo to determine its potential as a therapeutic agent. Finally, CPQ can be studied for its potential applications in other areas of medical research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is a synthetic compound that has potential applications in medical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPQ and its derivatives can lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of CPQ involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-2-ethoxycarbonyl-1,2-dihydroquinoline. This intermediate is then reacted with cyclopentanone in the presence of sodium ethoxide to form CPQ. The yield of CPQ is around 50%, and the purity can be increased by recrystallization.
Propriétés
Formule moléculaire |
C23H25ClN2O |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide |
InChI |
InChI=1S/C23H25ClN2O/c1-3-26(4-2)23(27)16-10-13-21-20(14-16)18-6-5-7-19(18)22(25-21)15-8-11-17(24)12-9-15/h5-6,8-14,18-19,22,25H,3-4,7H2,1-2H3 |
Clé InChI |
CZGLGEGNYDKASX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)
![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)

![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)




![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
